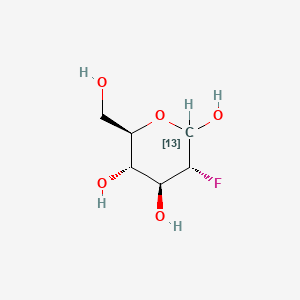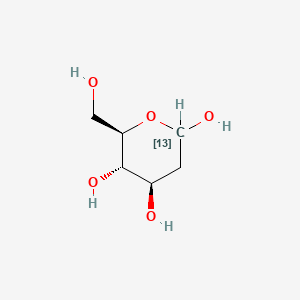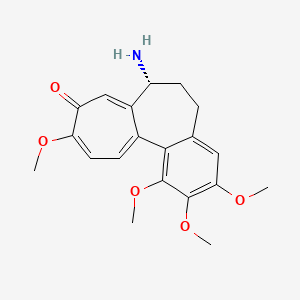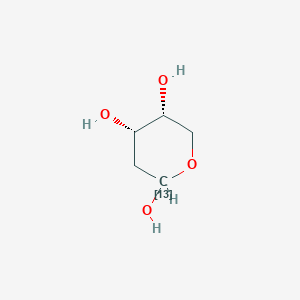![molecular formula C19H20N2O6 B583630 Des[2-(2-thienylmethyl)] Eprosartan-2-carboxylic Acid-13C3 CAS No. 1346598-85-3](/img/structure/B583630.png)
Des[2-(2-thienylmethyl)] Eprosartan-2-carboxylic Acid-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des[2-(2-thienylmethyl)] Eprosartan-2-carboxylic Acid-13C3 is the labelled analogue of Des[2-(2-thienylmethyl)] Eprosartan-2-carboxylic Acid, which is an impurity of Eprosartan . It is a small molecule with a molecular formula of C16[13C]3H20N2O6 and a molecular weight of 375.35 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidenepropanedioic acid . The InChI string and SMILES notation provide a detailed description of the molecule’s structure .Physical and Chemical Properties Analysis
This compound is a small molecule with a molecular formula of C16[13C]3H20N2O6 and a molecular weight of 375.35 .Aplicaciones Científicas De Investigación
Applications in Green Chemistry and Solvent Properties
Versatile Solvent Alternatives : DES, formed between quaternary ammonium salts and carboxylic acids, showcase properties similar to ionic liquids, making them versatile solvent alternatives. The physical properties of these DES are influenced significantly by the structure of the carboxylic acid component. The insights into these properties are gained through models accounting for the mole fraction of carboxylic acid in the mixture and theories like hole-theory. The properties such as viscosity, conductivity, and surface tension of these DES highlight their potential applications across various fields, including as solvents for metal oxides, indicating potential for metal extraction applications (Abbott et al., 2004).
Green Synthesis of Heterocyclic Compounds : DES are employed in the green synthesis of heterocyclic compounds like 4-thiazolidinone-5-carboxylic acid, which have diverse applications in agriculture, industry, and pharmaceutical fields. The synthesis process emphasizes green chemistry principles, such as being cost-effective, environmentally benign, and having short reaction times, highlighting the role of DES as green solvents (Shaikh et al., 2022).
Applications in Drug Solubilization and Pharmaceutical Cocrystals
Drug Solubilization Vehicle : DES, specifically formed by mixing choline chloride with hydrogen bond donors, are investigated for their potential as drug solubilization vehicles. Their non-reactive nature with water, biodegradability, and acceptable toxicity profiles make them promising for increasing exposure of poorly soluble compounds in preclinical studies (Morrison et al., 2009).
Pharmaceutical Cocrystals of Eprosartan Mesylate : Eprosartan mesylate, an angiotensin II antagonist, is used as an antihypertensive drug. Its poor bioavailability, limited by solubility, has led to research on the formation of pharmaceutical cocrystals. The hydrogen bond interactions between eprosartan mesylate and pharmaceutical coformers are explored, highlighting the potential of cocrystals to improve solubility and thus bioavailability (Bhandaru et al., 2015).
Mecanismo De Acción
Target of Action
Des[2-(2-thienylmethyl)] Eprosartan-2-carboxylic Acid-13C3 is an impurity of Eprosartan . Eprosartan primarily targets the angiotensin II receptor, specifically the AT1 subtype . This receptor is found in various tissues, including vascular smooth muscle and the adrenal gland .
Mode of Action
Eprosartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor . This prevents the binding of angiotensin II to AT1, leading to the relaxation of vascular smooth muscle and vasodilation . It also inhibits norepinephrine production, further reducing blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Eprosartan is the renin-angiotensin system . By blocking the AT1 receptor, Eprosartan inhibits the effects of angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure .
Result of Action
The primary result of Eprosartan’s action is a reduction in blood pressure . By blocking the AT1 receptor, it inhibits the vasoconstrictor effects of angiotensin II, leading to vasodilation and a decrease in blood pressure .
Propiedades
IUPAC Name |
2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-2-3-4-16-20-10-14(9-15(18(24)25)19(26)27)21(16)11-12-5-7-13(8-6-12)17(22)23/h5-10H,2-4,11H2,1H3,(H,22,23)(H,24,25)(H,26,27)/i15+1,18+1,19+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNRJIWLJYGTJZ-QAJMAZIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=[13C]([13C](=O)O)[13C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747576 |
Source


|
| Record name | ({2-Butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl}methylidene)(~13~C_3_)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346598-85-3 |
Source


|
| Record name | ({2-Butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl}methylidene)(~13~C_3_)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)




![5-Methyl-1H-imidazo[4,5-f]quinoline](/img/structure/B583561.png)
![2-deoxy-D-[5-13C]ribose](/img/structure/B583564.png)
![2-deoxy-D-[UL-13C5]ribose](/img/structure/B583565.png)


